molecular formula C9H12ClNO B3115790 (R)-chroman-3-amine hydrochloride CAS No. 211506-59-1

(R)-chroman-3-amine hydrochloride

Cat. No.: B3115790
CAS No.: 211506-59-1
M. Wt: 185.65
InChI Key: NSLATPDKWVAAIL-DDWIOCJRSA-N
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Description

(R)-chroman-3-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLATPDKWVAAIL-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R Chroman 3 Amine Hydrochloride

Stereoselective and Enantiopure Synthesis Strategies

The direct synthesis of the (R)-enantiomer of chroman-3-amine (B1202177) hydrochloride in high purity is a primary goal to avoid challenging and often lower-yielding resolution steps. Various asymmetric methodologies have been developed to achieve this.

Asymmetric Approaches via Reduction of Chroman-3-one Oxime

The asymmetric reduction of prochiral oximes and their derivatives presents a direct route to chiral primary amines. uc.ptnih.gov A significant challenge in the metal-catalyzed hydrogenation of oximes is preventing the cleavage of the N-O bond, which leads to the formation of amines rather than the desired hydroxylamines as intermediates. incatt.nl

One effective approach involves the borane-mediated reduction of oxime ethers catalyzed by spiroborate esters. For instance, using just 10 mol% of a catalyst derived from diphenylvalinol and ethylene (B1197577) glycol, the reduction of O-benzyl oxime ethers can proceed to completion, yielding the corresponding primary amine with enantiomeric excesses (e.e.) of up to 99%. nih.gov Ethereal solvents, particularly dioxane, have been found to provide the best results in terms of enantioselectivity. nih.gov

Recent advancements have also demonstrated the use of nickel complexes with bisphosphine ligands for the asymmetric hydrogenation of both substituted and unsubstituted oximes, achieving high yields and enantioselectivities. incatt.nl

Enantioselective Amination and Cyclization Techniques

Enantioselective hydroamination reactions provide an atom-economical pathway to chiral amines. A copper(I)-catalyzed enantioselective hydroamination of 2H-chromenes with anthranils, employing a (R,R)-Ph-BPE ligand, has been developed. This method yields 4-arylamino chromanes bearing a benzylic alcohol functionality with high yields (up to 96%) and excellent enantioselectivities (up to 99% e.e.). rsc.org These products can serve as versatile intermediates for further transformations into more complex chiral molecules.

Chiral Auxiliary and Organocatalytic Methods for Stereocontrol

Organocatalysis offers a powerful metal-free approach to asymmetric synthesis. The use of chiral amines as organocatalysts is a well-established strategy. uc.pt For instance, the reflexive-Michael (r-M) reaction of unmodified hydroxyenals with (E)-3-alkylideneindolin-2-ones, catalyzed by (R)-DPPOTMS/AcOH, allows for the asymmetric synthesis of complex spiro[chroman-3,3'-indolin]-2'-ones with high diastereo- and enantioselectivity. nih.gov This reaction proceeds through the formation of key "aminal" catalytic species. nih.gov

Copper-Catalyzed Conjugate Addition Reactions for Chiral Chromane (B1220400) Formation

Copper-catalyzed 1,4-conjugate addition reactions are a robust method for creating carbon-carbon bonds and introducing chirality. mdpi.com The use of chiral N-heterocyclic carbene (NHC) ligands in copper-catalyzed conjugate additions of dialkyl zinc reagents to Michael acceptors has achieved enantioselectivities up to 93%. researchgate.net Similarly, the enantioselective conjugate addition of Grignard reagents to thiochromones, catalyzed by a copper salt and a chiral ferrocenyl phosphane-carbene ligand, has been reported to give high yields and enantioselectivities. mdpi.com These methods are instrumental in forming the chiral chromane skeleton, which is a precursor to (R)-chroman-3-amine.

Intramolecular Aminoetherification Strategies

A rhodium-catalyzed intramolecular N-H aminoetherification provides a domino reaction pathway for the synthesis of N-unprotected 3-amino-O-heterocycles, including chromanes. rsc.org This method involves an initial olefin aziridination followed by an aziridine (B145994) ring-opening, allowing for the stereocontrolled synthesis of various 2,3-disubstituted aminoether O-heterocyclic scaffolds. rsc.org

Resolution of Racemic Mixtures to Obtain (R)-Enantiomer

When a racemic mixture of chroman-3-amine is produced, resolution is necessary to isolate the desired (R)-enantiomer. libretexts.org This process relies on the separation of diastereomers, which have different physical properties. libretexts.orgpbworks.com

A common method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.orgpbworks.com These salts can then be separated by techniques such as fractional crystallization. pbworks.comthieme-connect.de After separation, the desired enantiomer of the amine is regenerated by treatment with a base. pbworks.com

Chiral acids frequently used for the resolution of racemic bases include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org A novel approach utilizes PEGylated resolving agents, such as PEGylated-(R)-mandelic acid. nih.gov This method involves temperature-assisted phase transition of the diastereomeric complex in an alcohol, leading to the precipitation of a salt enriched in one enantiomer. nih.gov The first cycle of this resolution can achieve optical purities of 72–85% with good yields, which can be improved to 87–95% with an additional cycle. nih.gov The PEGylated resolving agent can also be recovered and reused. nih.gov

Method Resolving Agent Key Features Optical Purity Yield
Diastereomeric Crystallization (+)-Tartaric AcidClassical technique, fractional crystallization of diastereomeric salts. pbworks.comthieme-connect.deHigh, dependent on crystallization efficiency.Typically below 50% for the desired enantiomer in a single step. rsc.org
PEGylated Resolving Agent PEGylated-(R)-mandelic acidTemperature-assisted phase transition, recoverable resolving agent. nih.gov72-85% (1st cycle), 87-95% (2nd cycle). nih.gov78-90%. nih.gov

Table 1: Comparison of Resolution Methods for Racemic Amines

Enzymatic Hydrolysis for Chiral Separation

Enzymatic kinetic resolution is a powerful and widely adopted strategy for the synthesis of chiral amines. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. google.com In the context of producing (R)-chroman-3-amine, this typically involves the resolution of a racemic precursor, such as an N-acylated chroman-3-amine.

The process involves the selective enzymatic hydrolysis of the N-acyl group from the (S)-enantiomer, leaving the desired (R)-N-acyl-chroman-3-amine unreacted. Alternatively, in a process of enantioselective acylation, an enzyme can selectively acylate the (S)-amine, leaving the desired (R)-chroman-3-amine untouched. Lipases such as Candida antarctica lipase (B570770) B (CALB) are well-documented for their R-stereoselective activity in the amidation of certain amines, which results in the conversion of the (R)-amine into an amide while the (S)-amine remains unreacted. mdpi.com For instance, in lipase-catalyzed resolutions, the R-enantiomers of amines can be selectively converted to amides, allowing the unreacted S-amines to be isolated. mdpi.com

The reaction conditions are crucial for maximizing both yield and enantiomeric excess (ee). Key parameters include the choice of enzyme, acyl donor, solvent, and temperature. For example, a lipase-catalyzed reaction might be conducted at 40°C with constant stirring to ensure efficient kinetics. mdpi.com Enzymes like α-Chymotrypsin have also been used, with reactions often reaching completion within an hour. rsc.org Following the enzymatic reaction, the unreacted enantiomer is separated from the newly formed product, typically an amide. The desired (R)-chroman-3-amine can then be obtained after a subsequent hydrolysis step to remove the acyl group, if necessary. This bio-catalytic approach is valued for its high selectivity, often achieving optical purities greater than 95%. rsc.org

Table 1: Parameters in Enzymatic Resolution of Chiral Amines

ParameterDescriptionExampleSource
Enzyme The biocatalyst that provides stereoselectivity.Candida antarctica Lipase B (CALB), α-Chymotrypsin, Lipase from Pseudomonas fluorescens mdpi.comrsc.orggoogle.com
Substrate The racemic mixture to be resolved.Racemic N-acyl-chroman-3-amine or chroman-3-amine google.com
Acyl Donor A reagent used for enantioselective acylation reactions.Alkyl esters (e.g., isopropyl esters) google.com
Solvent The medium for the reaction.Methyl tert-butyl ether (MtBE) mdpi.com
Temperature Affects reaction rate and enzyme stability.20-60°C; typically around 40°C google.commdpi.com
Outcome The desired enantiomer is separated.(R)-enantiomer is isolated with high enantiomeric excess (>95% ee). rsc.org

Chromatographic Resolution Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a definitive analytical and preparative technique for the separation of enantiomers. mdpi.com This method provides baseline separation of the (R) and (S) enantiomers of chroman-3-amine, allowing for both accurate determination of enantiomeric excess and isolation of the pure enantiomers.

The success of chromatographic resolution depends heavily on the selection of the CSP and the mobile phase composition. nih.gov Cellulose-based CSPs, such as ODH and LUX-3 columns, have demonstrated effectiveness in separating chiral amines. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is critical. mdpi.com The ratio of these solvents can be fine-tuned to optimize resolution; for instance, decreasing the proportion of the polar modifier can significantly enhance separation. mdpi.com In some cases, the use of methyl tert-butyl ether (MtBE) as a component of the mobile phase has been shown to have a remarkable impact on the resolution of amines. mdpi.com

Another class of CSPs effective for resolving racemic amines is based on chiral crown ethers. nih.gov The resolution on these columns is influenced by the type and concentration of organic, acidic, and cationic modifiers in the aqueous mobile phase, as well as the column temperature. nih.gov By carefully adjusting these parameters, a high degree of separation between the enantiomers of chroman-3-amine can be achieved.

Table 2: HPLC Conditions for Chiral Amine Resolution

ParameterComponent / ConditionPurposeSource
Stationary Phase Chiral Stationary Phase (CSP)Provides the chiral environment for separation. mdpi.comnih.gov
e.g., Cellulose-based (ODH, LUX-3), Chiral Crown Ether mdpi.comnih.gov
Mobile Phase Mixture of solventsElutes the compounds through the column. mdpi.comnih.gov
e.g., n-Hexane/Isopropanol, n-Hexane/Ethanol/MtBEThe composition is optimized to maximize resolution. mdpi.com
Detector UV, Diode Array DetectorTo detect and quantify the separated enantiomers. researchgate.net
Temperature Column TemperatureCan influence the efficiency of the separation. nih.gov

Recrystallization and Solvent Extraction for Enantiomeric Enrichment

While enzymatic and chromatographic methods are primary techniques for achieving chiral separation, classical resolution through recrystallization of diastereomeric salts can also be employed and is often used as a final purification step to enhance enantiomeric purity. After an initial separation that results in an enantioenriched mixture of (R)-chroman-3-amine, a final recrystallization step can be performed.

This process involves dissolving the enriched material in a suitable solvent system and allowing it to cool, which promotes the crystallization of the major enantiomer in high purity. Research on related chromanol compounds has shown that after enzymatic resolution and chromatographic separation, a final recrystallization can increase the enantiomeric excess to over 99%. chemrxiv.org This demonstrates the power of recrystallization as a tool for achieving exceptionally high levels of enantiomeric purity. chemrxiv.org

Solvent extraction is primarily used during the workup phase to separate the resolved products. For example, after enzymatic hydrolysis, the reaction mixture might contain the unreacted (R)-enantiomer and the hydrolyzed (S)-enantiomer. Adjusting the pH of the solution allows for the selective extraction of the basic amine into an organic solvent, leaving the other component in the aqueous phase. This liquid-liquid extraction is a fundamental and effective technique for separating the components post-resolution.

Industrial Scale-Up Considerations and Process Optimization for Hydrochloride Salt Formation

Transitioning the synthesis of (R)-chroman-3-amine hydrochloride from the laboratory to an industrial scale introduces a new set of challenges that require careful process optimization. Key goals of scale-up include ensuring process safety, maximizing yield and purity, minimizing costs, and reducing environmental impact. mdpi.com

For enzymatic resolutions, the cost and stability of the enzyme are significant factors. Enzyme immobilization is a common strategy to improve the industrial viability of biocatalytic processes. nih.gov Immobilizing the enzyme on a solid support allows for its easy recovery from the reaction mixture and reuse over multiple cycles, which drastically reduces costs and simplifies downstream processing. nih.gov

Continuous flow synthesis offers several advantages over traditional batch processing for industrial applications, including enhanced safety, better temperature control, and improved consistency. mdpi.com Optimizing a continuous process involves investigating parameters such as reactor temperature, system pressure, feed flow rates, and residence time to maximize yield. mdpi.com For the final step of forming the hydrochloride salt, the choice of reagents and solvents is critical. The use of ethereal or methanolic hydrogen chloride is often preferred over aqueous HCl. rsc.orgmdpi.com Using aqueous HCl can lead to the formation of a two-phase system, complicating the precipitation and isolation of the hydrochloride salt. rsc.org In contrast, a solution of HCl in an organic solvent like methanol (B129727) ensures a homogeneous phase, leading to clean and efficient precipitation of the final product. rsc.orgmdpi.com

Chemical Reactivity and Derivatization of the R Chroman 3 Amine Hydrochloride Core

Oxidative and Reductive Transformations of the Chroman-3-amine (B1202177) Moiety

The chemical nature of the chroman-3-amine moiety allows for a range of oxidative and reductive transformations, enabling the synthesis of diverse analogs. The primary amine and the chroman ring system are the main sites for these reactions.

Oxidation of the primary amine on the chroman scaffold can lead to various products depending on the reagents and reaction conditions. Mild oxidation can convert the primary amine into an imine. Stronger oxidizing agents can lead to the formation of other nitrogen-containing functional groups. The oxidation of tertiary amines often yields amine oxides, a reaction typically carried out using reagents like hydrogen peroxide or peroxycarboxylic acids. libretexts.orggoogle.com For cyclic amines, oxidation can result in the formation of lactams, as demonstrated by the oxidation of morpholine (B109124) and piperidine (B6355638) with potassium hexacyanoferrate(III). najah.edu Electrochemical methods also provide a pathway for the oxidation of amines, which can be an alternative to traditional chemical transformations. mdpi.com

Reductive processes can also be applied to derivatives of the chroman-3-amine core. A key synthetic route to obtaining 3-aminochromans involves the reduction of 3-nitrochromenes. chim.it This transformation can be achieved using a variety of reducing agents, highlighting the versatility of this approach.

Table 1: Examples of Reducing Agents for 3-Nitrochromene to 3-Aminochroman Transformation

Reducing Agent/SystemReference
Lithium aluminium hydride (LiAlH₄) chim.it
Borane in THF (BH₃·THF) chim.it
Sodium borohydride (B1222165) (NaBH₄) chim.it
Sodium borohydride followed by Raney Nickel and hydrazine chim.it
Hydrogen on Palladium/Carbon (H₂/Pd/C) chim.it
Copper(II)acetate with sodium borohydride chim.it

Selective reduction of just the double bond in 3-nitrochromenes to yield 3-nitrochromanes can be accomplished using sodium borohydride or baker's yeast. chim.it This intermediate can then be further reduced to the corresponding 3-aminochroman.

Nucleophilic Substitution and Addition Reactions for Functionalization

The primary amine group at the C-3 position of (R)-chroman-3-amine is a potent nucleophile, making it a key handle for a wide array of functionalization reactions. This nucleophilicity allows it to readily participate in substitution and addition reactions with various electrophiles.

N-Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction proceeds via a standard nucleophilic substitution mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. youtube.com This allows for the introduction of a wide range of alkyl groups at the nitrogen atom.

N-Acylation: Reaction with acylating agents such as acid chlorides or acid anhydrides leads to the formation of amides. commonorganicchemistry.comnih.gov This is a robust and widely used transformation in organic synthesis. The reaction is typically rapid and efficient, providing a straightforward method to introduce acyl groups, which can significantly alter the electronic and steric properties of the parent molecule.

The nucleophilic amine can also react with other electrophilic species, such as aldehydes and ketones, in reductive amination reactions to form secondary or tertiary amines. researchgate.netprinceton.edu This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride. princeton.edu

Rational Design and Synthesis of Structurally Modified (R)-Chroman-3-amine Derivatives

The rational design of (R)-chroman-3-amine derivatives involves the strategic modification of the core structure to explore structure-activity relationships. This is achieved through a variety of synthetic transformations targeting the amine, the aromatic ring, and the chroman backbone.

The introduction of heterocyclic moieties is a common strategy in drug design to modulate physicochemical properties and biological activity. The primary amine of (R)-chroman-3-amine is an ideal anchor point for attaching such groups. One of the most powerful methods for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. researchgate.netorganic-chemistry.org This reaction has broad scope and allows for the formation of C-N bonds with a wide variety of heterocyclic partners. researchgate.netyoutube.combyjus.com

Table 2: Key Components of Buchwald-Hartwig Amination for Heterocycle Introduction

ComponentRoleExamples
AmineNucleophile(R)-Chroman-3-amine
Heterocyclic PartnerElectrophileChloro-, Bromo-, or Iodo-pyridines, -pyrimidines, -thiazoles, etc.
Palladium PrecatalystCatalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes and activates the catalystBINAP, DPPF, RuPhos, BrettPhos
BaseActivates the amineNaOt-Bu, K₂CO₃, Cs₂CO₃

This methodology enables the synthesis of a diverse library of derivatives where the chroman core is linked to various aromatic and aliphatic heterocycles, each contributing unique structural and electronic features.

The incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into organic molecules can profoundly influence their properties. Similarly, halogenation of the aromatic ring provides a handle for further synthetic modifications and can modulate biological activity.

Trifluoromethylation: The CF₃ group can be introduced through several methods. Direct trifluoromethylation of aromatic rings can be achieved using photoredox catalysis, which allows for the installation of the CF₃ group without the need for pre-functionalized arenes. rsc.orgthieme.de Other methods involve the use of specific trifluoromethylating reagents. For instance, the Ruppert-Prakash reagent (TMSCF₃) is used for the nucleophilic trifluoromethylation of imines to produce α-trifluoromethyl amines. nih.gov Electrophilic trifluoromethylating agents, such as Umemoto's and Togni's reagents, are also widely employed. mdpi.com

Halogenation: The aromatic ring of the chroman scaffold can be halogenated via electrophilic aromatic substitution. organic-chemistry.org Standard conditions for this reaction involve the use of a halogen (Cl₂, Br₂) and a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). nih.gov The position of halogenation is directed by the existing substituents on the aromatic ring. For chromone (B188151) and coumarin (B35378) systems, specific methods for regioselective halogenation have been developed, for example, using N-halosuccinimides in the presence of copper halides. researchgate.netnih.gov These halogenated derivatives can then serve as versatile intermediates for further cross-coupling reactions to introduce other functional groups.

Modification of the chroman backbone, particularly oxidation to form chromanone (chroman-4-one) and chromone structures, leads to analogs with distinct chemical and biological profiles. These transformations often involve multi-step synthetic sequences.

Derivatives of (R)-chroman-3-amine can be converted to the corresponding 3-substituted chroman-4-ones. The synthesis of chroman-4-ones can be achieved through various routes, including cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with different radical precursors. smolecule.com Another approach is the intramolecular Stetter reaction, which provides an efficient pathway to enantiomerically enriched chroman-4-ones.

Further oxidation of chroman-4-one derivatives can yield chromones. For example, bromination of a chroman-4-one at the 3-position followed by elimination of HBr can introduce the C2-C3 double bond characteristic of the chromone ring system. nih.gov The reaction of 3-formylchromones with amines can also lead to various heterocyclic systems through rearrangement reactions.

Table 3: Synthetic Approaches to Chromanone and Chromone Derivatives

Target ScaffoldSynthetic StrategyKey Reagents/ConditionsReference
2-Alkyl-chroman-4-onesCascade alkylation-dechlorination of 3-chlorochromonesZinc, NHPI esters chim.it
Substituted Chroman-4-onesAldol condensationAldehyde, 2'-hydroxyacetophenone, microwave irradiation nih.gov
Ester-containing Chroman-4-onesCascade radical annulation2-(Allyloxy)arylaldehydes, oxalates, (NH₄)₂S₂O₈ smolecule.com
2-CF₃-Chroman-4-onesEnantioselective hydrogenation of 2-CF₃-chromen-4-onesRh-catalyst, H₂
3-Substituted ChromonesElimination from 3-bromo-chroman-4-onesCaCO₃, DMF, microwave nih.gov

The primary amine of (R)-chroman-3-amine is an excellent point of attachment for conjugation to peptides and other bioactive molecules, a strategy often used to create targeted therapeutics or multifunctional agents. The formation of a stable amide bond is the most common method for this conjugation. libretexts.orgthieme.de

This is typically achieved using standard peptide coupling reagents that activate the carboxylic acid group of a peptide or another molecule for nucleophilic attack by the amine. A wide variety of coupling reagents are available, each with its own advantages regarding efficiency and prevention of side reactions like racemization. smolecule.com

Table 4: Common Peptide Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesDescription
CarbodiimidesDCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used, often in conjunction with additives like HOBt to suppress racemization.
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPHighly efficient with low racemization risk.
Uronium/Aminium SaltsHBTU, HATU, TBTU, COMUProvide excellent coupling efficiency and are popular for complex syntheses.

This conjugation approach allows for the creation of hybrid molecules where the unique structural features of the (R)-chroman-3-amine core are combined with the biological targeting or functional properties of peptides, antibodies, or other pharmacophores. mdpi.com

Mechanistic Insights into Biological Activity and Molecular Interactions Preclinical Focus

Neurotransmitter System Modulation

(R)-chroman-3-amine hydrochloride and its analogs have been investigated for their ability to modulate various neurotransmitter systems, which is crucial for their potential therapeutic effects. The following sections detail the preclinical findings regarding their interactions with serotonin (B10506), dopamine (B1211576), and adrenergic receptors.

The serotonin transporter (SERT) is a key protein responsible for the re-uptake of serotonin from the synaptic cleft, thereby terminating its signaling. nih.gov Inhibition of this transporter is a primary mechanism of many antidepressant medications.

Studies on compounds structurally related to this compound have demonstrated their potential as serotonin reuptake inhibitors. For instance, the dual serotonin (5-HT) re-uptake inhibitor and 5-HT(1A) receptor agonist vilazodone (B1662482) has been shown to increase central serotonin levels in the rat brain. nih.gov Structural modifications of vilazodone, leading to compounds with a chromenone structure, have resulted in molecules that act as both 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. nih.gov Specifically, derivatives such as 3-[4-[4-(3-amino-2-oxo-2H-chromen-6-yl)-piperazin-1-yl]-butyl]-1H-indole-5-carbonitrile have been shown to cause a rapid and sustained increase in serotonin levels in the rat brain cortex. nih.gov

Further research has explored the binding of various ligands to the human serotonin transporter. Hydrogen-deuterium exchange mass spectrometry has revealed significant conformational changes in SERT upon binding of serotonin and other drugs, highlighting the dynamic nature of this interaction. nih.gov While direct binding data for this compound is not explicitly detailed in the provided results, the activity of structurally similar compounds suggests a potential interaction with the serotonin transporter.

The diverse family of serotonin receptors presents multiple targets for therapeutic intervention.

5-HT1A Receptor: This receptor is a well-established target for anxiolytic and antidepressant drugs. drugbank.com Analogs of this compound have been identified as agonists at the 5-HT1A receptor. nih.gov For example, the implementation of nitrogen functionalities in the 3-position of chromenones resulted in compounds with this dual activity profile. nih.gov Furthermore, novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines have demonstrated affinity for the 5-HT1A receptor in vitro, with Ki values ranging from 18 to 40 nM. nih.gov Biased agonists at 5-HT1A receptors, such as NLX-101 and NLX-204, have shown promising antidepressant-like activity in preclinical models. nih.gov

5-HT7 Receptor: The 5-HT7 receptor has been implicated in various central nervous system disorders, and both agonists and antagonists are being explored for their therapeutic potential. nih.govnih.gov While specific data on this compound is not available, the broader class of serotonin receptor ligands includes compounds active at this site. For instance, the 5-HT1A/7R agonist 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is often used in research. nih.gov

5-HT1D Receptor: The 5-HT1D receptor is another member of the serotonin receptor family where agonist activity has been linked to potential therapeutic applications, such as in the treatment of migraine headaches. nih.gov Studies on novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines have shown that these compounds display agonist activity at 5-HT1D receptors. nih.gov Some of these derivatives exhibited a preference for the 5-HT1D alpha subtype over the 5-HT1D beta subtype. nih.gov

Dopamine receptors are critical for a range of brain functions, and their modulation is a key strategy in treating various neuropsychiatric conditions. nih.gov

D2 Receptor: The D2 dopamine receptor is a primary target for antipsychotic medications. nih.govdrugbank.com While some compounds show selectivity for other dopamine receptor subtypes, understanding interactions at the D2 receptor is crucial. For example, the D4 receptor selective partial agonist, compound 1 (A-412997), showed no measurable agonist response at the D2 receptor but acted as a low-affinity full antagonist. nih.gov Antagonistic interactions between histamine (B1213489) H3 and dopamine D2 receptors have also been demonstrated, where H3 receptor stimulation decreases the affinity of D2 receptors for agonists. nih.gov

D4 Receptor: The dopamine D4 receptor has a distinct distribution in the brain, with higher expression in areas like the prefrontal cortex and hippocampus. nih.gov A series of novel ligands based on the classical D4 receptor agonist A-412997 have been synthesized and evaluated. nih.gov These studies revealed that specific structural modifications could lead to novel analogs with improved subtype selectivity and altered efficacy profiles. nih.gov Some of these compounds act as potent and highly selective partial agonists at the D4 receptor. nih.govrndsystems.com

Adrenergic receptors, which respond to epinephrine (B1671497) and norepinephrine, are divided into alpha and beta subtypes and play significant roles in the sympathetic nervous system. nih.gov

Alpha-1 Adrenergic Receptor: These receptors are primarily Gq-coupled and are involved in processes like smooth muscle contraction. nih.gov Structural studies of the human α1A-adrenergic receptor have provided insights into the binding of both agonists and antagonists. nih.gov

Alpha-2 Adrenergic Receptor: Alpha-2 receptors are typically Gi-coupled and act as inhibitory autoreceptors. nih.gov Research has shown that the third intracellular loop of the alpha-2A adrenergic receptor is crucial for its interactions with various regulatory proteins. nih.gov

While direct binding data for this compound at adrenergic receptors is not specified in the provided search results, the broad screening of related psychoactive compounds often includes these targets to determine selectivity and potential side effects.

Enzyme Inhibition Mechanisms

Beyond receptor modulation, the inhibition of specific enzymes represents another avenue for therapeutic intervention.

Sirtuin 2 (SIRT2) is an NAD+-dependent protein deacetylase that has emerged as a drug target for neurodegenerative diseases and cancer. nih.govrsc.org Inhibition of SIRT2 can lead to various cellular effects.

Potent and selective SIRT2 inhibitors have been developed, with some showing low nanomolar inhibitory activity and high selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.govmdpi.com These inhibitors have been shown to be toxic to certain cancer cell lines and can induce apoptosis. nih.gov

The mechanism of SIRT2 inhibition often involves the compound binding to the enzyme's active site. mdpi.com For example, some inhibitors occupy the acetyl lysine (B10760008) binding site and interact with SIRT2 primarily through hydrophobic interactions. mdpi.com The inhibition of SIRT2 can lead to an increase in the acetylation of its substrates, such as α-tubulin. nih.gov

Inhibition of the related sirtuin, SIRT1, has been shown to induce mitochondrial acetylation, leading to mitochondrial calcium overload, an increase in reactive oxygen species, and ultimately, cell death. nih.gov While this is for SIRT1, it highlights the critical cellular processes that can be affected by sirtuin inhibition.

Cyclin-Dependent Kinase-9 (Cdk-9) Inhibition in Cancer Models

This compound belongs to a class of compounds that has garnered attention for its potential role in targeting fundamental cellular processes, including transcription. A key molecular target within this context is Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial enzyme that, by forming a complex with its regulatory partner cyclin T1, plays a pivotal role in the regulation of transcriptional elongation. nih.gov The dysregulation of CDK9 activity has been implicated in the pathology of various cancers, making it an attractive target for therapeutic intervention. nih.govfrontiersin.org

Inhibition of CDK9 disrupts the process of transcriptional elongation, which can selectively impact rapidly proliferating cancer cells that are highly dependent on the continuous production of proteins essential for cell cycle progression and survival. frontiersin.org Preclinical studies with various CDK9 inhibitors have demonstrated significant antitumor efficacy in a range of cancer models. For instance, the potent CDK9 inhibitor LY2857785 has been shown to reduce the phosphorylation of the RNA polymerase II C-terminal domain, leading to a decrease in the levels of the anti-apoptotic protein MCL1 and subsequently inducing apoptosis in leukemia and solid tumor cell lines. nih.gov This inhibitor was particularly effective in leukemia cells, including in vivo preclinical models and patient-derived tumor samples. nih.gov

Flavopiridol, another well-studied CDK inhibitor with high potency against CDK9, has shown efficacy against a wide array of cancers such as leukemia, breast, lung, and colon cancer in preclinical settings. nih.gov Similarly, AT7519, a potent inhibitor of several CDKs including CDK9, has demonstrated antiproliferative activity in various human tumor cell lines by inducing cell cycle arrest and apoptosis. nih.gov The development of highly selective CDK9 inhibitors remains an active area of research, with the goal of achieving transient but profound inhibition of the kinase in vivo, particularly for hematological malignancies. colab.ws

Table 1: Representative CDK9 Inhibitors and their Preclinical Activity

Inhibitor Cancer Model(s) Observed Effect
LY2857785 Leukemia, Solid Tumors Decreased MCL1 levels, induced apoptosis nih.gov
Flavopiridol Leukemia, Breast, Lung, Colon Cancer Anti-cancer activity nih.gov
AT7519 Human Tumor Cell Lines Cell cycle arrest, apoptosis nih.gov

Anti-Inflammatory Pathway Modulation via Cytokine Inhibition (e.g., TNF-α)

While direct studies on this compound's effect on specific cytokines like TNF-α are not extensively detailed in the provided context, the broader class of chroman-based compounds has been investigated for anti-inflammatory properties. The modulation of inflammatory pathways is a critical aspect of many disease processes, including cancer. The inhibition of key inflammatory mediators can impact the tumor microenvironment and cellular signaling cascades that contribute to disease progression. Further research is needed to specifically elucidate the role of this compound in modulating cytokine pathways such as TNF-α.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition Potential

Derivatives of the chromone (B188151) scaffold, a core structure related to chroman, have been extensively studied for their potential to inhibit monoamine oxidases (MAO) and cholinesterases (ChE), enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Specifically, chromone-based compounds have been designed as multi-target-directed ligands, demonstrating promising inhibitory activity against MAO-B. nih.gov For example, a series of chromone-hydroxypyridinone hybrids showed selective and potent inhibition of human MAO-B. nih.gov Molecular docking studies of these hybrids revealed that they occupy both the substrate and entrance cavities of the MAO-B enzyme, forming key interactions with the amino acid residues in the active site. nih.gov

The strategic design of these inhibitors often involves modifications at various positions of the chromone ring to enhance potency and selectivity. nih.gov For instance, substitutions at the 7-position of the chromone core have been shown to improve MAO-B inhibitory activity. nih.gov The development of dual inhibitors targeting both AChE and MAO-B is a recognized strategy in the pursuit of treatments for Alzheimer's disease. nih.gov

Microbial Enzyme Target Interactions (e.g., DNA Gyrase, DprE1, Dihydropteroate (B1496061) Synthase)

The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds for their ability to inhibit essential microbial enzymes. One such critical target in Mycobacterium tuberculosis, the causative agent of tuberculosis, is decaprenylphosphoryl-D-ribose oxidase (DprE1). nih.gov This enzyme is a key component of the mycobacterial cell wall synthesis pathway, making it a vulnerable and attractive target for new antitubercular drugs. nih.gov While the provided information does not directly link this compound to DprE1 inhibition, the exploration of diverse chemical scaffolds against such microbial targets is a cornerstone of antimicrobial drug discovery. The chroman framework represents a potential starting point for the design of inhibitors against DprE1 and other essential bacterial enzymes like DNA gyrase and dihydropteroate synthase.

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is often dysregulated in various human cancers, making it a promising target for cancer therapy. nih.govresearchgate.net Inhibition of CK2 has been shown to disrupt key signaling pathways involved in tumor progression and cell differentiation. nih.gov For instance, CK2 can phosphorylate and regulate the tumor suppressor PTEN, and its inhibition can affect the PI3K-AKT survival pathway. nih.gov

Preclinical studies have demonstrated that CK2 inhibitors can induce cell death in cancer cells, including those resistant to other therapies. nih.gov The CK2 inhibitor CX-4945 (Silmitasertib) has been shown to induce cell death in chronic myelogenous leukemia (CML) cells, including those resistant to tyrosine kinase inhibitors (TKIs). nih.gov Interestingly, CK2 inhibition did not affect normal mononuclear blood cells, suggesting a potential therapeutic window. nih.gov In some cancer models, CK2 inhibition has been observed to block the differentiation of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) rather than directly inducing their apoptosis. nih.gov This modulation of the tumor microenvironment can enhance the efficacy of other cancer treatments, such as immunotherapy. nih.gov

Table 2: Effects of CK2 Inhibition in Preclinical Cancer Models

CK2 Inhibitor Cancer Model(s) Primary Effect
CX-4945 Chronic Myelogenous Leukemia (TKI-resistant) Induction of cell death nih.gov
BMS-595 Murine Tumor Models Block of myeloid cell differentiation nih.gov
Hematein In vitro kinase assays Novel CK2 inhibitor identified from a natural product library researchgate.net

Mechanisms of Anti-proliferative and Cytotoxic Effects

Induction of Cell Cycle Arrest and Apoptosis Pathways

The anti-proliferative and cytotoxic effects of various chroman and chromene-based compounds are often mediated through the induction of cell cycle arrest and apoptosis. nih.gov These molecules can interfere with the cell cycle machinery, leading to a halt in cell division at specific checkpoints, and can activate programmed cell death pathways to eliminate cancerous cells.

For example, novel benzo[h]chromene derivatives have been shown to suppress the growth of human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest at the G1/S phase. nih.gov This arrest is associated with the regulation of key cell cycle proteins such as CDK2 and Cyclin D1. nih.gov Furthermore, these compounds were found to trigger apoptosis by activating both the extrinsic pathway, involving Fas and Caspase-8, and the intrinsic pathway, characterized by the involvement of Bcl-2 and Caspase-3. nih.gov

The induction of apoptosis is a common mechanism for many anti-cancer agents. It can be initiated through various cellular stresses, including the accumulation of reactive oxygen species (ROS). nih.gov Excessive ROS can lead to DNA damage and the activation of stress-response pathways, such as the unfolded protein response in the endoplasmic reticulum (ER), ultimately culminating in apoptotic cell death. nih.gov The interplay between cell cycle arrest, apoptosis, and other cellular processes like autophagy is complex and can be influenced by the specific chemical structure of the compound and the cellular context. nih.gov

Role in Modulating Intracellular Reactive Oxygen Species (ROS) Levels and Glutathione (B108866) (GSH) Status

The chroman chemical scaffold is associated with significant antioxidant properties. While direct studies on this compound are limited, research on related chromene and chromone derivatives suggests a capacity to mitigate oxidative stress, a key factor in cellular damage.

Reactive Oxygen Species (ROS): ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, generated during normal metabolic processes. Excessive ROS production can lead to cellular damage, a state known as oxidative stress. Some chromene derivatives have been shown to possess marked antioxidant activity, which contributes to their neuroprotective effects. For instance, the chromene derivative BL-M has demonstrated significant antioxidant capabilities, protecting cells from excitotoxic damage. This suggests that compounds within this class can effectively scavenge free radicals. The antioxidant effect of certain compounds is attributed not just to direct scavenging but also to their influence on cellular functions that result in reduced ROS generation.

Glutathione (GSH): Glutathione is a critical intracellular antioxidant, a tripeptide that plays a central role in detoxifying harmful substances and neutralizing ROS. It exists in reduced (GSH) and oxidized (GSSG) states, and the ratio of GSH to GSSG is a key indicator of cellular oxidative stress. Some studies on (S)-chroman-3-amine, the enantiomer of the subject compound, suggest that its biological activity may involve the upregulation of glutathione synthesis. This action enhances the cell's primary defense system against oxidative damage. By boosting GSH levels, such compounds can help maintain a healthy redox balance within the cell, protecting it from the damaging effects of ROS.

Preclinical Efficacy in Disease Models (Mechanistic Studies)

The unique structure of chroman-based compounds has prompted investigation into their therapeutic potential across a range of diseases. Preclinical studies on this compound analogs have revealed promising activity in models of neurodegeneration, infectious diseases, and neurological disorders.

Derivatives of the chroman scaffold have shown considerable promise as neuroprotective agents. The mechanisms underlying this protection are often multifaceted, targeting key pathological pathways in neurodegenerative diseases like Alzheimer's.

One of the primary mechanisms is the inhibition of excitotoxicity, which is neuronal damage caused by the overactivation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. A newly synthesized chromene derivative, BL-M, was found to protect primary cultured rat cortical cells from glutamate- and NMDA-induced excitotoxic cell death. This neuroprotective action was linked to its ability to enhance the phosphorylation of the cAMP-response element-binding protein (CREB) through the ERK signaling pathway, a crucial pathway for neuronal survival and plasticity.

Furthermore, the antioxidant activity inherent in the chroman structure contributes significantly to its neuroprotective profile. Oxidative stress is a common feature of neurodegenerative diseases, and the ability of chromone derivatives to scavenge free radicals helps to protect neurons from this damage. Some hybrid molecules incorporating a chromone structure have also been designed to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This dual action of antioxidant effects and enzyme inhibition makes these compounds interesting candidates for diseases where both oxidative stress and cholinergic deficits are present.

The chroman framework is a key component in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Gram-Positive Bacteria: Novel N-(chroman-3-yl) benzamide (B126) analogs have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. In vitro testing showed a four-fold reduction in the minimum inhibitory concentration (MIC) needed to inhibit bacterial growth. A key finding was the synergistic effect of these compounds when combined with standard antibiotics to which MRSA had developed resistance; the combination restored the efficacy of the conventional antibiotics. The mechanism appears to involve the modulation of liver macrophage functions, leading to enhanced intracellular bacterial killing.

Gram-Negative Bacteria: While many chromone derivatives show strong activity against Gram-positive bacteria, their efficacy against Gram-negative strains can be more variable. The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration. However, studies on various chromone and chromanone derivatives have reported activity against Gram-negative species. For example, a series of spiropyrrolidines tethered with a chroman-4-one scaffold displayed a range of antibacterial activities against both Gram-positive and Gram-negative bacteria.

No Preclinical Data Available on the Anti-asthmatic and Anti-diabetic Effects of this compound

Extensive searches of available scientific literature and research databases have yielded no preclinical studies investigating the potential anti-asthmatic or anti-diabetic properties of the specific chemical compound this compound. Consequently, there is no data to report on its mechanistic insights, biological activity, or molecular interactions in the context of these conditions.

The initial research plan to detail the compound's effects, including the generation of data tables and a summary of research findings, cannot be executed due to the absence of relevant primary research on this compound for these therapeutic areas.

While research exists on related chroman derivatives for other biological activities, this information falls outside the strict scope of the requested article focusing solely on this compound and its potential role in asthma and diabetes. Therefore, no content can be generated for the specified section "4.4.6. Potential Anti-asthmatic and Anti-diabetic Effects".

Table of Compounds Mentioned

Structure Activity Relationship Sar and Structural Optimization of R Chroman 3 Amine Hydrochloride Derivatives

Influence of Substituent Position and Electronic Properties on Biological Potency

The biological potency of chroman-3-amine (B1202177) derivatives is highly sensitive to the position and electronic nature of substituents on the chroman ring and the amine group. Research into related heterocyclic structures demonstrates that the placement of functional groups can dramatically alter biological activity. For instance, in studies on Icariside II derivatives, the introduction of an alkyl amine substituent at the 6-C position was found to be unfavorable for anticancer activity, whereas attaching similar groups at the 7-O-position led to compounds with good inhibitory activity. nih.gov This highlights that the substitution pattern on the benzo part of the chroman ring is a key determinant of potency.

The electronic properties of these substituents play a crucial role, often by influencing the strength of intermolecular interactions like hydrogen bonding. ias.ac.in Electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2), can enhance the hydrogen bond acceptor strength of nearby atoms, potentially leading to stronger ligand-target binding. ias.ac.in Conversely, electron-withdrawing groups like trifluoromethyl (-CF3) or cyano (-CN) can diminish these interactions. ias.ac.in

In a series of propargylated chromane (B1220400) amines evaluated for monoamine oxidase (MAO) inhibitory activity, the nature and position of substituents were critical. The data suggests that specific substitutions lead to varying degrees of inhibition for MAO-A and MAO-B, indicating that electronic and steric factors direct the potency and selectivity of these compounds. researchgate.net

Table 1: Effect of Substituents on the MAO Inhibitory Activity of Propargylated Chromane Amine Derivatives This table is representative of findings discussed in the literature, illustrating the impact of different substituents on biological activity. researchgate.net

CompoundSubstituentMAO-A % Inhibition (at 1 µM)MAO-B % Inhibition (at 1 µM)
2b UnsubstitutedModerateModerate
2c MethoxyHighLow
2d FluoroModerateHigh
2e ChloroHighModerate
2f MethylLowLow

Stereochemical Requirements for Optimal Ligand-Target Interactions

The chiral center at the 3-position of the chroman ring is a pivotal feature for biological activity. The "(R)" designation in (R)-chroman-3-amine hydrochloride signifies a specific three-dimensional arrangement of the amine group that is often essential for precise docking into the binding site of a biological target. The existence of enantiomers, such as (S)-chroman-3-amine hydrochloride, which may exhibit different biological profiles, underscores the importance of stereochemistry. smolecule.com

The differential activity between enantiomers is a well-established principle in pharmacology, arising from the chiral nature of biological macromolecules like receptors and enzymes. For optimal interaction, a ligand must present its binding groups in a specific spatial orientation to complement the target's binding pocket. Recent drug discovery efforts have successfully employed conformational restriction strategies to lock a molecule into its most active conformation. This approach led to the identification of a potent NaV1.8 inhibitor, derivative (R)-40, which has an (R)-configuration at the chroman core, confirming that specific stereochemistry is key to its high efficacy. nih.gov

Modulation of Physicochemical Parameters for Enhanced Pharmacological Profiles

Lipophilicity, often expressed as logP or logD, measures a compound's affinity for a lipid-like environment versus an aqueous one. This property significantly influences a drug's ability to cross biological membranes, including the blood-brain barrier (BBB). In the rational design of dual-target ligands, a key strategy involves optimizing the Central Nervous System Multiparameter Optimization (CNS-MPO) score, which is heavily influenced by lipophilicity. nih.govnih.gov

SAR studies on various amine-containing scaffolds have shown a clear correlation between lipophilicity and bioactivity.

Alkyl Chain Length: In a series of 7-O-alkylamino derivatives of Icariside II, activity was shown to change significantly with the length of the alkyl chain, suggesting that a longer linker and thus higher lipophilicity appeared favorable for activity, up to a certain point. nih.gov

Substituent Effects: The addition of different substituents can fine-tune lipophilicity. In one study on N-substituted benzamides, introducing a 6-hydroxy group paradoxically increased lipophilicity by forming an intramolecular hydrogen bond that masked polar amide groups. nih.gov Conversely, adding a 6-methoxy group decreased lipophilicity. nih.gov Such modifications are crucial for balancing potency with desirable pharmacokinetic properties like BBB permeability. nih.gov For instance, switching from a secondary to a tertiary amine can increase lipophilicity, which may negatively impact the CNS-MPO score. nih.gov

Table 2: Influence of Aromatic Substituents on Apparent Lipophilicity (log kw) This table illustrates general principles from studies on substituted aromatic amines, demonstrating how functional groups can alter lipophilicity. nih.gov

Substituent TypePosition on Aromatic RingChange in Lipophilicity (log kw)Rationale
Halogen/Alkyl 5-positionBaseline IncreaseStandard hydrophobic contribution.
Halogen/Alkyl 3-position~50% of 5-position increaseSteric/electronic effects weaken intramolecular H-bonds, increasing apparent polarity.
6-Hydroxy 6-positionIncreaseForms intramolecular H-bond, masking polar amide group.
6-Methoxy 6-positionDecreaseIncreases polarity compared to the H-bonded hydroxy version.

Hydrogen bonds and electrostatic interactions are fundamental to the specific recognition between a ligand and its target. The amine group of (R)-chroman-3-amine, which is protonated in its hydrochloride salt form (NH3+), is a potent hydrogen bond donor. nih.gov The oxygen atom in the chroman ring can act as a hydrogen bond acceptor.

The strength and geometry of these interactions are critical for binding affinity. Studies on chiral recognition mechanisms have shown that the presence and availability of hydrogen-bonding sites are paramount. nih.gov Capping a potential hydrogen-bonding site can lead to a dramatic drop in interaction strength, confirming that these networks are the basis for effective and discriminatory noncovalent interactions. nih.gov The structure of related amine derivatives in the solid state is often stabilized by a network of hydrogen bonds, such as N—H⋯O interactions. researchgate.net The strategic placement of substituents that can modulate the electronic character of these donor/acceptor sites is a key design principle. ias.ac.in

Rational Design Principles for Improving Selectivity and Efficacy

The rational design of novel this compound derivatives leverages the SAR principles discussed above to create molecules with higher efficacy and better selectivity for their intended target over off-targets. Key strategies include:

Improving Selectivity: By understanding the specific stereochemical and electronic requirements of the target, substituents can be chosen to enhance binding to the desired receptor while minimizing interaction with others, such as closely related receptor subtypes (e.g., D3R over D2R). nih.gov

Enhancing CNS Penetration: For neurological targets, molecules are designed with optimized physicochemical properties (e.g., molecular weight, lipophilicity, pKa) to achieve better blood-brain barrier permeability, often guided by computational metrics like the CNS-MPO score. nih.govnih.gov

Conformational Restriction: Introducing structural constraints, such as additional rings or bulky groups, can lock the molecule into its most biologically active conformation. This strategy has been shown to be effective in improving the pharmacokinetic profile and potency of chroman derivatives. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to fine-tune potency, selectivity, and metabolic stability.

Through these iterative design, synthesis, and testing cycles, the chroman-3-amine scaffold can be optimized to produce lead compounds with a high potential for therapeutic application. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Comprehensive Structural Elucidation via Advanced Spectroscopic Techniques

A combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (FT-IR and Raman) is essential for the complete structural characterization of (R)-chroman-3-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the dihydropyran ring, the methine proton at the chiral center (C3), and the protons of the amine group. The chemical shifts (δ) and coupling constants (J) are indicative of their specific electronic and spatial arrangements.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic ring, the aliphatic carbons of the dihydropyran ring, and the chiral C3 carbon atom are all characteristically observed.

2D-NMR: Techniques like COSY establish correlations between coupled protons, for instance, between the C3 proton and the adjacent C2 and C4 protons. HSQC spectra correlate each proton with its directly bonded carbon atom, providing definitive assignments for both ¹H and ¹³C spectra.

Below is a table summarizing typical, though not experimentally verified, NMR data for chroman derivatives. researchgate.netsemanticscholar.org

Technique Atom Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H NMRAromatic H6.8 - 7.5Multiplet
O-CH₂4.0 - 4.5Multiplet
C3-H3.0 - 3.5Multiplet
C4-CH₂2.8 - 3.2Multiplet
NH₃⁺8.0 - 9.0Broad Singlet
¹³C NMRAromatic C115 - 155
O-CH₂65 - 75
C345 - 55
C425 - 35

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. rsc.org For this compound, HRMS can confirm the molecular formula C₉H₁₂ClNO by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. rsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Technique Parameter Value
HRMS Molecular FormulaC₉H₁₂ClNO
Calculated Exact Mass185.0607
Observed [M+H]⁺~185.0607

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govtubitak.gov.tr The absorption of infrared radiation or the scattering of laser light results in a spectrum with characteristic peaks corresponding to the vibrational modes of specific bonds. researchgate.netjyoungpharm.org

For this compound, key vibrational bands would include:

N-H stretching from the ammonium (B1175870) group.

C-H stretching from the aromatic and aliphatic regions.

C=C stretching from the aromatic ring.

C-O-C stretching from the ether linkage in the chroman ring.

C-N stretching from the amine group.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.gov

Spectroscopic Technique Functional Group Characteristic Wavenumber (cm⁻¹)
FT-IR N-H Stretch (Ammonium)3200 - 2800
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-O-C Stretch1260 - 1000
Raman Aromatic Ring Breathing~1000
C-H Bending1450 - 1350

Chromatographic Determination of Purity and Enantiomeric Excess

Chromatographic methods are indispensable for assessing the purity and, critically, the enantiomeric excess of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral substance. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. researchgate.netnih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. researchgate.net For amines that lack a UV chromophore, pre-column derivatization with a UV-active agent may be necessary to enable detection. nih.govgoogle.com

The successful separation of the (R)- and (S)-enantiomers allows for the accurate quantification of the desired (R)-enantiomer and any undesired (S)-enantiomer impurity.

Parameter Description
Stationary Phase Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) chiraltech.com
Mobile Phase Typically a mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) with a basic additive (e.g., diethylamine) researchgate.net
Detector UV-Vis or Mass Spectrometry (MS) nih.govunife.it
Key Outcome Baseline separation of (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess.

Solid-State Characterization for Crystalline Forms

The solid-state properties of a pharmaceutical compound, including its crystalline form, can significantly impact its physical and chemical stability. While specific data for this compound is not widely published, techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to characterize its solid state. XRPD provides information on the crystalline or amorphous nature of the solid, while DSC and TGA reveal thermal properties such as melting point and decomposition temperature.

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray diffraction analysis stands as the definitive method for determining the absolute configuration of chiral compounds in their solid state. This powerful technique allows for the precise mapping of atomic positions in a crystal lattice, providing unambiguous evidence of the molecule's three-dimensional structure. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be reconstructed, revealing bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, X-ray diffraction analysis can be performed. The resulting crystallographic data would not only confirm the 'R' configuration at the chiral carbon (C3) of the chroman ring but also provide detailed insights into the molecule's conformation. This includes the puckering of the dihydropyran ring and the orientation of the amine group relative to the chroman backbone.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, chlorine, etc.) present in a compound. This analysis is critical for confirming the empirical and molecular formula of a newly synthesized compound and for assessing its purity. For this compound, elemental analysis serves to verify the stoichiometric ratio of the chroman-3-amine (B1202177) base to the hydrochloric acid, ensuring the formation of the desired salt.

The theoretical elemental composition of this compound (C₉H₁₂ClNO) is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% tolerance for each element, provides strong evidence for the compound's identity and purity. nih.gov

Below is a table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0958.22
HydrogenH1.011212.126.53
ChlorineCl35.45135.4519.10
NitrogenN14.01114.017.55
OxygenO16.00116.008.62
Total 185.67 100.00

Research findings for new batches of this compound would include a comparison of the experimentally determined percentages of C, H, N, and Cl against these theoretical values to validate the compound's stoichiometric integrity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Molecular Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons and the resulting molecular properties.

Molecular Electrostatic Potential (MEP) Mapping for Interaction SitesA Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization that shows the charge distribution on the surface of a molecule.dtic.milresearchgate.netIt is used to predict how a molecule will interact with other molecules.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and likely to act as sites for electrophilic attack (e.g., around the oxygen atom in the chroman ring).

Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack (e.g., around the amine hydrochloride group).

Green regions are neutral.

For (R)-chroman-3-amine hydrochloride, an MEP map would highlight the electron-rich oxygen atom and the electron-poor ammonium (B1175870) group as primary sites for intermolecular interactions, such as hydrogen bonding. thaiscience.info

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

These computational techniques are vital in drug discovery for predicting how a molecule (a ligand) might bind to a biological target, such as a protein or enzyme, and for understanding the stability and nature of this interaction over time.

Homology Modeling for Novel Target Prediction

In the quest to uncover novel therapeutic applications for chemical compounds such as this compound, computational chemistry and molecular modeling offer powerful tools for identifying previously unknown biological targets. Among these techniques, homology modeling, coupled with virtual screening and reverse docking, stands out as a crucial strategy, particularly when experimentally determined protein structures are unavailable. This approach allows for the construction of three-dimensional (3D) models of potential protein targets, which can then be used to predict binding interactions with the compound of interest.

Homology modeling, also known as comparative modeling, is a computational method used to predict the 3D structure of a "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein, referred to as the "template". The fundamental principle underlying this technique is that proteins with similar sequences tend to adopt similar 3D structures. Given the vast number of protein sequences available from genomic studies and the relatively smaller number of experimentally solved protein structures, homology modeling provides an invaluable tool to bridge this gap.

The process of using homology modeling for novel target prediction for a compound like this compound typically follows a structured workflow:

Template Selection: The first step involves searching protein databases, such as the Protein Data Bank (PDB), for suitable template structures. This is achieved by performing a sequence alignment search with the amino acid sequence of the potential target protein. Templates with high sequence identity (typically >30%) and good resolution are preferred to ensure the accuracy of the final model.

Target-Template Alignment: A precise alignment of the target protein's sequence with the template's sequence is critical. This alignment guides the modeling process, mapping the residues of the target onto the corresponding residues of the template structure.

Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. Software programs like MODELLER or SWISS-MODEL are widely used for this purpose. wikipedia.orgexpasy.org These tools build the model by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions, such as loops.

Once a library of validated homology models for potential protein targets is established, these models can be employed in a "reverse docking" or "target fishing" approach. In this strategy, this compound is computationally screened against this library of protein structures to identify potential binding partners.

Virtual Screening Workflow:

The virtual screening process involves docking the 3D structure of this compound into the binding sites of the modeled proteins. This process is facilitated by molecular docking software such as AutoDock or Glide. The software predicts the binding conformation and affinity of the small molecule to each protein target. The output is typically a ranked list of potential protein targets based on their predicted binding scores or energies.

The following table illustrates the type of data that can be generated from such a computational study. The data presented here is hypothetical and serves to demonstrate the potential findings for this compound, as specific studies on this compound are not publicly available.

Predicted Protein TargetDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues (in Homology Model)
Enzyme A-9.850 nMTyr84, Phe290, Arg120
Receptor B-9.2150 nMAsp104, Trp328, Ser193
Kinase C-8.7400 nMVal35, Leu158, Ile82
Ion Channel D-8.1900 nMPhe176, Ser212, Asn345
Transporter E-7.52.5 µMIle66, Val201, Gly154

The top-ranked protein targets from the virtual screen are then further investigated. The predicted binding modes and key interactions between this compound and the homology models of these proteins are analyzed in detail. This analysis can provide valuable insights into the potential mechanism of action of the compound.

The following table summarizes the potential functions of the hypothetically identified protein targets, illustrating the diverse therapeutic areas that could be explored for this compound.

Predicted Protein TargetPrimary FunctionPotential Therapeutic Area
Enzyme AMetabolic regulationMetabolic disorders
Receptor BNeurotransmissionNeurological disorders
Kinase CSignal transductionOncology, Inflammatory diseases
Ion Channel DIon transport across membranesCardiovascular diseases, Epilepsy
Transporter ENeurotransmitter reuptakeDepression, Anxiety disorders

Emerging Research Directions and Potential Academic Applications of R Chroman 3 Amine Hydrochloride

(R)-Chroman-3-amine Hydrochloride as a Privileged Scaffold for Novel Bioactive Compound Design

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of binding to multiple, distinct biological targets. nih.govresearchgate.net This characteristic makes such scaffolds highly valuable starting points for the design of new bioactive compounds. nih.govcolumbia.edu The chroman ring system, a key feature of this compound, is widely recognized as a privileged scaffold due to its frequent appearance in natural products and synthetic molecules with a broad range of biological activities. mdpi.comresearchgate.net

The rigid, bicyclic structure of the chroman core provides a defined three-dimensional geometry that can be strategically decorated with various functional groups. The presence of the amine group at the 3-position in the (R)-configuration offers a crucial anchor point for chemical modifications, allowing for the systematic exploration of chemical space around the core scaffold. This enables the generation of libraries of diverse compounds, a key strategy in the search for new therapeutic agents. nih.govcolumbia.edu The inherent drug-like properties of the chroman scaffold, combined with the synthetic tractability of the amine hydrochloride salt, make this compound an attractive building block for medicinal chemists aiming to develop novel compounds with tailored biological activities.

Exploration in Multi-Target-Directed Ligand Development

The complexity of many diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering potential advantages in terms of efficacy and reduced side effects compared to single-target drugs. nih.gov The chroman scaffold is a promising framework for the design of MTDLs.

For instance, in the context of Alzheimer's disease, researchers have designed and synthesized chromenone derivatives that exhibit multiple functions, including the inhibition of cholinesterases (both acetylcholinesterase and butyrylcholinesterase), prevention of amyloid-beta (Aβ) peptide aggregation, and chelation of metal ions. nih.gov Molecular modeling studies of certain chromenone derivatives have revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of butyrylcholinesterase. nih.gov The structural features of this compound, particularly the chroman ring and the reactive amine group, provide a foundation for creating hybrid molecules that incorporate different pharmacophores, each targeting a distinct pathological pathway. This approach allows for the development of innovative therapeutic strategies for complex multifactorial diseases.

Integration into Complex Organic Synthesis Strategies and Chemical Library Design

Beyond its direct applications in medicinal chemistry, this compound serves as a valuable chiral building block in complex organic synthesis. The stereochemically defined amine group allows for its use in stereoselective reactions, enabling the construction of intricate molecular architectures with high precision. This is particularly important in the synthesis of natural products and other complex target molecules where specific stereochemistry is crucial for biological activity.

The versatility of the chroman scaffold and the reactivity of the amine functionality make this compound an ideal starting material for the creation of chemical libraries. nih.gov By employing various synthetic transformations, such as N-acylation, N-alkylation, and participation in multicomponent reactions, a diverse array of derivatives can be readily prepared. These libraries can then be screened against a wide range of biological targets to identify new hit compounds. The systematic modification of the (R)-chroman-3-amine scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the optimization of lead compounds.

Future Directions in Preclinical Neuropharmacology and Oncology Research

The established neuroprotective properties of some chroman derivatives and the anticancer activity of various chromene-based compounds suggest promising future research directions for molecules derived from this compound. mdpi.com In neuropharmacology, the focus is likely to be on developing novel MTDLs for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to combine cholinesterase inhibition, anti-aggregation effects, and antioxidant properties within a single molecule based on the chroman scaffold is a particularly attractive avenue of investigation.

In oncology, the chroman scaffold has been incorporated into compounds showing cytotoxic activity against various cancer cell lines. mdpi.com Future research will likely involve the synthesis and evaluation of novel (R)-chroman-3-amine derivatives designed to target specific cancer-related pathways. This could include the development of kinase inhibitors, apoptosis inducers, or agents that disrupt protein-protein interactions crucial for tumor growth and survival. The exploration of this scaffold in preclinical models of both neurological disorders and cancer holds significant potential for the discovery of new therapeutic candidates.

Q & A

Q. How can researchers verify the identity and purity of (R)-chroman-3-amine hydrochloride in synthetic batches?

  • Methodological Answer: Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. NMR (¹H/¹³C) confirms structural identity by matching peaks to known spectra, while HPLC (using chiral columns) assesses enantiomeric purity. Mass spectrometry (MS) validates molecular weight (185.65 g/mol, as per the molecular formula C₉H₁₂ClNO) . Purity (96% in commercial batches) can be quantified via gravimetric analysis or UV-Vis spectrophotometry after derivatization. Always cross-reference with CAS registry data (211506-59-1) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer: Store the compound in a dry, cool environment (room temperature, 20–25°C) in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 1–3 months) can predict degradation pathways .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer: Use shake-flask method with solvents of varying polarity (e.g., water, ethanol, DMSO). Quantify solubility via UV-Vis spectrophotometry at λ_max (determined experimentally) or HPLC-UV analysis. For aqueous solubility, adjust pH (1–14) to assess salt dissociation behavior. Pre-saturate solvents and filter solutions (0.22 µm) to remove undissolved particles before analysis .

Advanced Research Questions

Q. How can chiral purity of this compound be optimized during synthesis?

  • Methodological Answer: Employ asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) to enhance stereochemical control. Monitor reaction progress via polarimetry or chiral HPLC . Post-synthesis, use recrystallization in solvents like ethanol/water to isolate the (R)-enantiomer. For impurities >1%, consider dynamic kinetic resolution or enzymatic methods .

Q. What experimental strategies address contradictions in pharmacological data for this compound?

  • Methodological Answer: Conduct dose-response studies to resolve variability in receptor binding assays. Use blockade experiments (e.g., selective receptor antagonists) to validate target specificity. For conflicting toxicity data, perform metabolite profiling (LC-MS/MS) to identify degradation products. Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate confounding variables .

Q. How to validate an analytical method for quantifying this compound in biological matrices?

  • Methodological Answer: Follow ICH Q2(R1) guidelines for validation parameters:
  • Linearity: Test over 50–150% of expected concentration range (R² ≥0.99).
  • Accuracy/Precision: Spike recovery (80–120%) with ≤15% RSD in intra-/inter-day assays.
  • LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
    Use isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects in LC-MS workflows .

Q. How to evaluate the stability of this compound under physiological conditions?

  • Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation via HPLC-UV at timed intervals (0–48 hours). For oxidative stability, add hydrogen peroxide (3% v/v) and analyze via LC-MS for hydroxylated byproducts. Compare half-life (t₁/₂) to structure-activity relationship (SAR) models to predict in vivo behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.